molecular formula C7H15NO2 B11724464 Diethyl-L-alanine

Diethyl-L-alanine

Cat. No.: B11724464
M. Wt: 145.20 g/mol
InChI Key: YHZCTZGJKHNVQY-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl-L-alanine is a derivative of the amino acid L-alanine, where the amino group is substituted with two ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl-L-alanine can be synthesized through several methods. One common approach is the amidomalonate synthesis, which involves the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by SN2 alkylation with a primary alkyl halide . Another method involves the reductive amination of α-keto acids with ammonia and a reducing agent .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Diethyl-L-alanine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Diethyl-L-alanine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: It is investigated for its potential therapeutic effects and as a model compound for drug development.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism by which diethyl-L-alanine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as a substrate for certain enzymes, influencing metabolic processes and biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl-L-alanine: Similar to diethyl-L-alanine but with two methyl groups instead of ethyl groups.

    Ethyl-L-alanine: Contains one ethyl group and one hydrogen atom on the amino group.

    Propyl-L-alanine: Contains two propyl groups on the amino group.

Uniqueness

This compound is unique due to its specific structure, which influences its chemical reactivity and biological activity. The presence of two ethyl groups provides distinct steric and electronic properties compared to other similar compounds.

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

(2S)-2-(diethylamino)propanoic acid

InChI

InChI=1S/C7H15NO2/c1-4-8(5-2)6(3)7(9)10/h6H,4-5H2,1-3H3,(H,9,10)/t6-/m0/s1

InChI Key

YHZCTZGJKHNVQY-LURJTMIESA-N

Isomeric SMILES

CCN(CC)[C@@H](C)C(=O)O

Canonical SMILES

CCN(CC)C(C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.